Kaitocephalin - 198710-92-8

Kaitocephalin

Catalog Number: EVT-1578141
CAS Number: 198710-92-8
Molecular Formula: C18H21Cl2N3O9
Molecular Weight: 494.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kaitocephalin is a natural product found in Penicillium miczynskii with data available.
Source and Classification

Kaitocephalin is derived from the Eupenicillium shearii fungus. In terms of classification, it falls under the category of pyrrolidine-based alkaloids, specifically noted for its role as a glutamate receptor antagonist. The compound's structure and activity make it significant in pharmacological research, particularly in the development of drugs aimed at modulating glutamatergic signaling .

Synthesis Analysis

Methods and Technical Details

The synthesis of kaitocephalin has been achieved through various methods, with notable approaches including:

  1. Asymmetric Coupling: A concise total synthesis utilizing asymmetric [C+NC+CC] coupling reactions has been reported. This method effectively constructs the core pyrrolidine ring and involves several key transformations, such as aldol addition and oxazolidinone formation .
  2. Stereoselective Reactions: Another approach involves stereoselective allylic transposition reactions derived from L-arabinose. This method employs chirality transfer reactions to establish the stereocenters within the molecule .
  3. Total Synthesis: The first total synthesis was accomplished through a series of carefully designed steps that included diastereoselective reactions and rearrangements to yield the final product .

Key Steps in Synthesis

  • Formation of the pyrrolidine structure.
  • Use of Jones reagent for oxidation.
  • Hydrolysis and acylation steps to finalize the compound.
Molecular Structure Analysis

Structure and Data

Kaitocephalin features a complex molecular structure characterized by a pyrrolidine ring. The molecular formula is C₁₃H₁₈N₂O₄, with a molecular weight of 270.29 g/mol. The structural configuration includes multiple stereocenters that contribute to its biological activity.

Structural Representation

The compound can be represented as follows:

C13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Chemical Reactions Analysis

Reactions and Technical Details

Kaitocephalin participates in various chemical reactions primarily related to its role as an antagonist in neurotransmitter signaling:

  • Ionotropic Glutamate Receptor Binding: Kaitocephalin exhibits competitive inhibition against glutamate at ionotropic receptors, influencing synaptic transmission.
  • Stereoselective Transformations: The synthesis methods often involve stereoselective reactions that are crucial for establishing the correct configuration necessary for biological activity .
Mechanism of Action

Process and Data

Kaitocephalin functions by binding to ionotropic glutamate receptors, blocking the action of glutamate, which is essential for excitatory neurotransmission in the central nervous system. Its mechanism involves:

  • Competitive inhibition at receptor sites.
  • Differential affinity across receptor subtypes (NMDA > AMPA >> kainate), which allows for selective modulation of synaptic activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of amines and carboxylic acids due to functional groups present in its structure.

Relevant data on these properties can be found in chemical databases and literature focusing on natural products and pharmacological compounds.

Applications

Scientific Uses

Kaitocephalin has significant applications in neuroscience research due to its role as a glutamate receptor antagonist. It serves as a tool compound for:

  • Investigating the mechanisms of synaptic transmission.
  • Developing drugs aimed at treating conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases where glutamate signaling is disrupted.
  • Exploring receptor subtype selectivity which can lead to more targeted therapies with fewer side effects .
Introduction to Kaitocephalin

Historical Discovery and Isolation from Eupenicillium shearii

Kaitocephalin represents a significant milestone in natural product neuropharmacology as the first and only known naturally occurring glutamate receptor antagonist. It was initially isolated in 1997 from the filamentous fungus Eupenicillium shearii (strain PF1191), a member of the same genus that produces the historically pivotal antibiotic penicillin [1] [5] [6]. This fungus was originally obtained from a soil sample collected in Honduras, highlighting the importance of diverse ecological niches in biodiscovery [6]. The discovery emerged from targeted screening for neuroprotective compounds, with researchers identifying kaitocephalin's unique ability to protect cultured neurons from excitotoxic death induced by glutamate receptor agonists [5]. This isolation marked the beginning of extensive research into its chemical and pharmacological properties, positioning it as a structurally unique scaffold among neuroactive natural products. Unlike many fungal metabolites that primarily exhibit antimicrobial activities, kaitocephalin demonstrated selective activity within the mammalian central nervous system, offering new avenues for neurological drug development [1] [6].

Structural Uniqueness in Natural Product Chemistry

Kaitocephalin possesses an exceptionally complex molecular architecture that has challenged synthetic chemists and intrigued natural product researchers. Its systematic IUPAC name, (2R,5R)-2-[(1S,2R)-2-Amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-(3,5-dichloro-4-hydroxybenzamido)ethyl]pyrrolidine-2-carboxylic acid, reflects the presence of multiple chiral centers and functional groups [1]. The structure integrates three distinctive domains: a highly substituted pyrrolidine core that forms the central framework, three carboxylic acid groups that confer water solubility and ionic properties, and a rare 3,5-dichloro-4-hydroxybenzoyl moiety that contributes to receptor binding specificity [1] [7]. The molecule contains four contiguous stereocenters (C2, C3, C4, and C9) whose absolute configuration was determined through advanced spectroscopic techniques, including NMR analysis of derivatives, Mosher's method, and NOESY experiments, rather than traditional chemical degradation, due to limited natural availability [1].

Table 1: Key Structural Features of Kaitocephalin

Structural ElementChemical CharacteristicsBiological Significance
Pyrrolidine core2,5-disubstituted with complex side chainsForms rigid scaffold for receptor interaction
Amino acid componentsC2 and C9 amino acid residuesMimics glutamate structure for receptor binding
Dichlorinated aromatic system3,5-dichloro-4-hydroxybenzamideEnhances binding affinity and metabolic stability
Functional groupsThree carboxylates, one amine, multiple hydroxyl groupsProvides solubility and ionic interactions at receptor sites

The structural complexity of kaitocephalin has inspired significant synthetic efforts, with at least nine total syntheses reported by seven independent research groups since 2001 [1]. The inaugural synthesis by the University of Tokyo team in 2001 was particularly notable for employing a novel stereoselective C-C bond formation via the reaction of a nitrone and an alkyl halide with zinc under aqueous conditions and sonication [1] [2]. Another breakthrough came in 2007 when researchers at the University of California, Irvine discovered a stereoconvergent cyclization reaction that efficiently formed the pyrrolidine core without requiring additional chiral reagents, though the mechanism remains incompletely understood [1]. These synthetic endeavors addressed three principal challenges: construction of the polysubstituted pyrrolidine ring, incorporation of the C2 and C9 amino acid components, and control of the C3 and C4 stereocenters [1].

Table 2: Milestones in Kaitocephalin Synthesis

YearResearch GroupKey Innovation
2001University of TokyoFirst total synthesis confirming absolute configuration; nitrone/alkyl halide reaction with Zn
2005Kawasaki et al.Novel pyrrolidine formation strategy
2007UC IrvineStereoconvergent cyclization for pyrrolidine core
2008Vaswani & ChamberlinStereocontrolled total synthesis
2012Takahashi et al.Rh-catalyzed C-H amination approach
2013Lee et al.Streamlined synthetic route
2014Garner et al.Concise [C+NC+CC] coupling strategy

Role as a Glutamate Receptor Antagonist in Neuropharmacology

Kaitocephalin functions as a potent, non-selective ionotropic glutamate receptor antagonist that competitively blocks the binding of the endogenous neurotransmitter glutamate [1] [3] [4]. Glutamate serves as the primary excitatory neurotransmitter in the vertebrate central nervous system, mediating critical functions including synaptic plasticity, learning, and memory formation [1]. However, pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases can cause excessive glutamate release, triggering a destructive process called excitotoxicity [1] [3]. During excitotoxicity, overactivation of glutamate receptors leads to uncontrolled calcium influx, generating reactive oxygen species and activating proteases that ultimately cause neuronal apoptosis [3]. Kaitocephalin counteracts this process by selectively inhibiting key ionotropic glutamate receptors:

  • NMDA Receptors: Kaitocephalin demonstrates highest affinity for NMDA-type glutamate receptors, with an exceptionally low IC₅₀ of 75 ± 9 nM in rat brain receptors expressed in Xenopus oocytes [3] [4]. This potency exceeds many synthetic NMDA antagonists.

  • AMPA Receptors: The compound also effectively blocks AMPA receptors, though with slightly lower affinity. Its IC₅₀ against native AMPA receptors from rat cerebral cortex is 242 ± 37 nM, while for homomeric GluR3 subunits it is 502 ± 55 nM [3] [4]. Schild analysis confirmed its competitive antagonism at AMPA receptors, with a linear regression slope of 1.03 ± 0.03 and apparent equilibrium dissociation constant (KB) of 186 nM [3].

  • Kainate Receptors: Unlike its potent activity at NMDA and AMPA receptors, kaitocephalin shows only weak antagonism of kainate-type receptors (GluR6 homomeric), with an IC₅₀ around 100 μM [3] [4]. It similarly exhibits negligible activity (>100 μM) against metabotropic glutamate receptors [3].

Table 3: Receptor Selectivity Profile of Kaitocephalin

Receptor TypeSubunit CompositionIC₅₀ ValueRelative Potency
NMDANative rat brain receptors75 ± 9 nMMost potent
AMPANative rat cortex receptors242 ± 37 nMModerately potent
AMPAHomomeric GluR3502 ± 55 nMLess potent
KainateHomomeric GluR6~100 μMWeak activity
MetabotropicRat brain mRNA>100 μMNegligible activity

Structural studies of kaitocephalin bound to the ligand-binding domain of the GluA2 AMPA receptor subunit have revealed key interactions responsible for its antagonistic activity [7]. The molecule occupies the glutamate binding cleft through extensive hydrogen bonding and ionic interactions, with its tricarboxylic acid system mimicking glutamate's α-carboxyl and α-amino groups while the dichlorinated aromatic moiety provides additional hydrophobic contacts not utilized by the natural neurotransmitter [7]. This binding mode explains both its high affinity and its function as a competitive antagonist that prevents glutamate activation without inducing channel opening itself [3] [7].

Due to its potent neuroprotective properties against excitotoxicity and lack of inherent cytotoxicity observed with other glutamate antagonists, kaitocephalin serves as a promising lead compound for therapeutic development [1] [3]. Research focuses on its potential application in conditions involving glutamate excitotoxicity, including ischemic stroke, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), Parkinson's disease, and epilepsy [1] [4]. The structural insights gained from kaitocephalin-receptor complexes are actively guiding medicinal chemistry efforts to develop optimized derivatives with enhanced receptor subtype selectivity, improved blood-brain barrier penetration, and more favorable pharmacokinetic profiles [7].

Properties

CAS Number

198710-92-8

Product Name

Kaitocephalin

IUPAC Name

(2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H21Cl2N3O9

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1

InChI Key

AJQRDRIPQOAJCM-BWOKQULHSA-N

SMILES

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O

Synonyms

kaitocephalin

Canonical SMILES

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O

Isomeric SMILES

C1C[C@@](N[C@H]1C[C@@H](C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)([C@H]([C@H](C(=O)O)N)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.